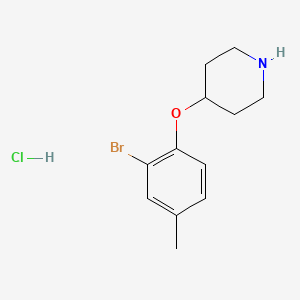
4-(2-Bromo-4-methylphenoxy)piperidine hydrochloride
Descripción general
Descripción
4-(2-Bromo-4-methylphenoxy)piperidine hydrochloride is a useful research compound. Its molecular formula is C12H17BrClNO and its molecular weight is 306.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(2-Bromo-4-methylphenoxy)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and applications in drug development, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical formula: C14H20BrClNO2. Its structure features a piperidine ring substituted with a bromophenoxy group, which plays a crucial role in its biological activity. The presence of the bromine atom enhances hydrophobic interactions with biological targets, while the piperidine moiety allows for hydrogen bonding and ionic interactions.
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. The compound exhibits potential as an inhibitor or modulator of various biochemical pathways. Key mechanisms include:
- Receptor Binding : The compound may interact with serotoninergic and dopaminergic receptors, similar to other benzoylpiperidine derivatives, influencing neuropsychiatric conditions .
- Enzyme Inhibition : It has shown promise as a reversible inhibitor in studies involving cancer cell lines, suggesting its role in modulating metabolic pathways linked to tumor growth .
Biological Activity
Recent studies have highlighted several aspects of the biological activity of this compound:
- Antiproliferative Effects : Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines, including breast and ovarian cancers. For instance, IC50 values ranged from 19.9 to 75.3 µM in different cell types, indicating its potential as an anticancer agent .
- Mechanistic Studies : Investigations into the compound's mechanism revealed that it may act through competitive inhibition of key enzymes involved in cancer metabolism. Pre-incubation assays demonstrated its reversible inhibition characteristics .
Case Studies
- Anticancer Activity : A study conducted on human breast cancer cell lines (MDA-MB-231 and MCF-7) showed that treatment with this compound led to a dose-dependent decrease in cell viability. The compound's effectiveness was attributed to its ability to induce apoptosis through modulation of specific signaling pathways .
- Neuropharmacological Effects : In another investigation, the compound was evaluated for its effects on serotonin receptors. Results indicated that it could potentially alter serotonin signaling, which is crucial for mood regulation and could have implications for treating depression and anxiety disorders .
Applications in Drug Development
Given its promising biological activities, this compound serves as a lead compound for further drug development. Its unique structure allows for modifications that could enhance potency and selectivity for specific biological targets.
Table: Comparison of Biological Activity with Related Compounds
| Compound Name | IC50 (µM) | Targeted Activity | Notes |
|---|---|---|---|
| This compound | 19.9 - 75.3 | Antiproliferative | Effective against various cancer cell lines |
| Benzoylpiperidine derivative | 11.7 | Enzyme Inhibition | Acts as reversible inhibitor |
| Other piperidine derivatives | Varies | Neuropharmacological | Potential effects on serotonin receptors |
Propiedades
IUPAC Name |
4-(2-bromo-4-methylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c1-9-2-3-12(11(13)8-9)15-10-4-6-14-7-5-10;/h2-3,8,10,14H,4-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGDYVSFOFSCFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CCNCC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















